molecular formula C6H11NS B3105091 3-Thia-8-azabicyclo[3.2.1]octane CAS No. 1520084-35-8

3-Thia-8-azabicyclo[3.2.1]octane

Cat. No. B3105091
CAS RN: 1520084-35-8
M. Wt: 129.23
InChI Key: KKFWTILQWZEETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 8-azabicyclo[3.2.1]octane scaffold, which includes 3-Thia-8-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 3-Thia-8-azabicyclo[3.2.1]octane molecule contains a total of 20 bond(s). There are 9 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), 1 sulfide(s), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “3-Thia-8-azabicyclo[3.2.1]octane” structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

2-Azabicyclo[3.2.1]octanes, which are similar to “3-Thia-8-azabicyclo[3.2.1]octane”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Organic Synthesis

“3-Thia-8-azabicyclo[3.2.1]octane” and its derivatives can be used as important raw materials and intermediates in organic synthesis . They can be used to synthesize a variety of complex organic compounds .

Agrochemicals

“3-Thia-8-azabicyclo[3.2.1]octane” can also be used in the agrochemical field . It can be used to synthesize various agrochemicals, including pesticides, herbicides, and fungicides .

Pharmaceuticals

In the pharmaceutical field, “3-Thia-8-azabicyclo[3.2.1]octane” can be used to synthesize a variety of pharmaceuticals . It can be used to create drugs with various therapeutic effects .

Dyestuffs

“3-Thia-8-azabicyclo[3.2.1]octane” can also be used in the dyestuff field . It can be used to synthesize various dyes and pigments .

Mechanism of Action

Target of Action

The 3-Thia-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . These alkaloids are known to interact with various targets in the body, particularly the central nervous system, and have been used in the treatment of various conditions.

Mode of Action

The exact mode of action of 3-Thia-8-azabicyclo[32It is known that tropane alkaloids, which share the same core structure, interact with their targets by binding to specific receptors, leading to changes in cellular function . The stereochemistry of the compound plays a crucial role in its interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by 3-Thia-8-azabicyclo[3.2.1]octane are likely to be similar to those affected by tropane alkaloids, given their structural similarities . Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters in the central nervous system.

Pharmacokinetics

The pharmacokinetics of 3-Thia-8-azabicyclo[32Like other tropane alkaloids, it is likely to be absorbed, distributed, metabolized, and excreted by the body in a manner that affects its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of 3-Thia-8-azabicyclo[3.2.1]octane’s action are likely to be diverse, given the wide array of biological activities displayed by tropane alkaloids . These effects could range from changes in neurotransmitter levels to alterations in cellular signaling pathways.

Action Environment

The action, efficacy, and stability of 3-Thia-8-azabicyclo[3.2.1]octane are likely to be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as diet and lifestyle .

Safety and Hazards

While specific safety and hazards information for 3-Thia-8-azabicyclo[3.2.1]octane was not found, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-thia-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFWTILQWZEETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CSCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thia-8-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-8-azabicyclo[3.2.1]octane
Reactant of Route 2
3-Thia-8-azabicyclo[3.2.1]octane
Reactant of Route 3
3-Thia-8-azabicyclo[3.2.1]octane
Reactant of Route 4
3-Thia-8-azabicyclo[3.2.1]octane
Reactant of Route 5
3-Thia-8-azabicyclo[3.2.1]octane
Reactant of Route 6
3-Thia-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.